![molecular formula C24H30N2O2 B13941321 Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- CAS No. 63867-61-8](/img/structure/B13941321.png)
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is characterized by its unique structure, which includes a benzoyl group attached to a piperidine ring, further connected to a butyl chain and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- typically involves the condensation of benzoic acid derivatives with amines. One common method includes the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is favored for its efficiency and eco-friendliness.
Industrial Production Methods
Industrial production of this compound often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or piperidines.
Aplicaciones Científicas De Investigación
Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- involves its interaction with specific molecular targets and pathways. It has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia . This activation can result in various cellular responses, including apoptosis and cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Uniqueness
What sets Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl- apart from other benzamides is its specific structure, which allows it to interact uniquely with molecular targets such as HIF-1. This unique interaction profile makes it a valuable compound for research in hypoxia-related cellular processes and potential therapeutic applications .
Propiedades
Número CAS |
63867-61-8 |
|---|---|
Fórmula molecular |
C24H30N2O2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
N-[4-(1-benzoylpiperidin-3-yl)butyl]-N-methylbenzamide |
InChI |
InChI=1S/C24H30N2O2/c1-25(23(27)21-13-4-2-5-14-21)17-9-8-11-20-12-10-18-26(19-20)24(28)22-15-6-3-7-16-22/h2-7,13-16,20H,8-12,17-19H2,1H3 |
Clave InChI |
MXYRXKMNKUEGMW-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCC1CCCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


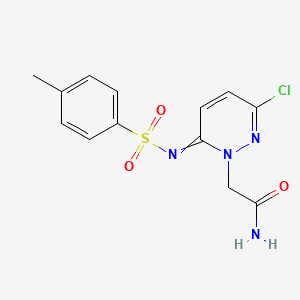
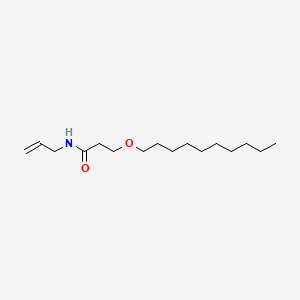
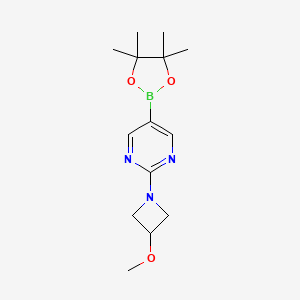
![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
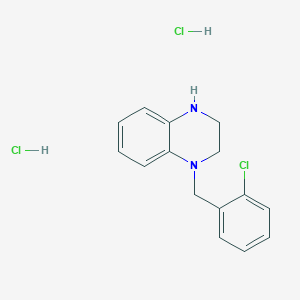
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)

![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
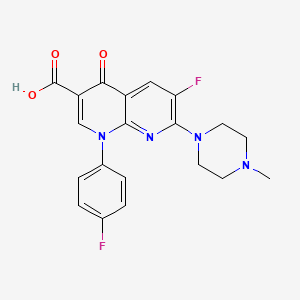
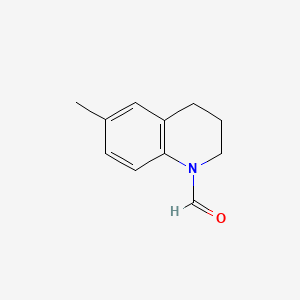
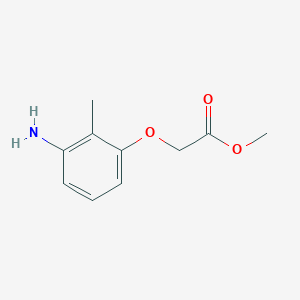
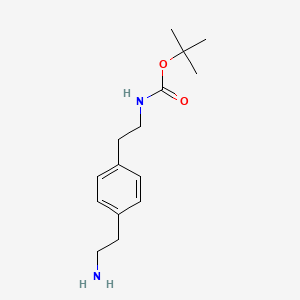
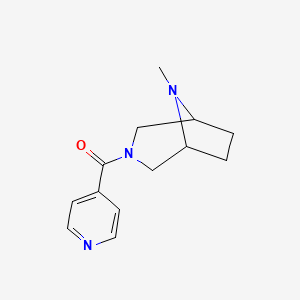
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
